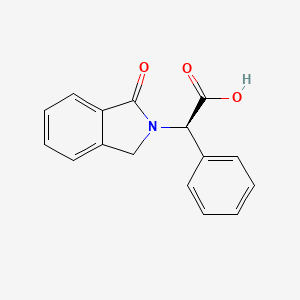

(2R)-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)ethanoic acid

Description

Chemical Classification and Nomenclature of (2R)-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)ethanoic acid

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups and stereogenic centers. The compound is classified under several synonymous names including (2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetic acid and (2R)-2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetic acid, reflecting different acceptable nomenclature systems. The Chemical Abstracts Service registry number 1164474-12-7 provides unique identification for this specific stereoisomer.

The molecular structure can be systematically described through its Simplified Molecular-Input Line-Entry System representation as C1C2=CC=CC=C2C(=O)N1C@HC(=O)O, which explicitly defines the stereochemistry at the chiral center. The International Chemical Identifier provides additional structural specificity: InChI=1S/C16H13NO3/c18-15-13-9-5-4-8-12(13)10-17(15)14(16(19)20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,19,20)/t14-/m1/s1, confirming the absolute configuration of the stereogenic carbon.

| Property | Value |

|---|---|

| Molecular Formula | C16H13NO3 |

| Molecular Weight | 267.28 g/mol |

| Chemical Abstracts Service Number | 1164474-12-7 |

| ChEMBL Identifier | CHEMBL1417018 |

| International Chemical Identifier Key | PNOHRUSRGMQJPS-CQSZACIVSA-N |

Importance in Isoindolinone Chemistry

The significance of this compound within isoindolinone chemistry stems from its representation of a stereospecific α-amino acid derivative that incorporates the fundamental isoindolinone pharmacophore. Isoindolinones constitute a privileged scaffold in medicinal chemistry, exhibiting diverse biological activities including antimicrobial, antioxidant, antifungal, anti-Parkinson, anti-inflammatory, antipsychotic, antihypertensive, anesthetic, vasodilatory, anxiolytic and antiviral activities. The incorporation of a phenylacetic acid moiety into the isoindolinone framework creates opportunities for enhanced biological interactions through additional aromatic π-π stacking and hydrogen bonding capabilities.

Research has demonstrated that isoindolinone derivatives containing continuous quaternary carbons, such as those found in compounds related to this compound, exhibit significant bioactivity profiles. The rhodium-catalyzed synthesis of such compounds has achieved yields up to 89% via intermolecular hydroxyl transfer mechanisms, establishing practical synthetic routes to these structurally complex molecules. The resulting products have shown antiviral activity against SARS-CoV-2 3CL protease, with control investigations confirming that both quaternary carbons and hydroxyl groups are essential for bioactivity.

The stereochemical complexity inherent in compounds like this compound reflects broader trends in isoindolinone chemistry toward the development of enantioselective synthetic methodologies. Organocatalytic asymmetric synthesis protocols have been developed to access highly enantioenriched isoindolinone derivatives, recognizing the critical importance of stereochemical control in pharmaceutical applications.

Historical Development of Isoindolinone Research

The historical development of isoindolinone research can be traced through several key evolutionary phases, beginning with fundamental structural characterization and progressing toward sophisticated synthetic methodologies and biological applications. The isoindole structure, consisting of a fused benzopyrrole ring system, was recognized more than a century ago as the regioisomer of the abundant 1H-indole heterocycle. Early investigations focused on understanding the structural stability and reactivity patterns of the isoindole framework, particularly the challenges associated with the labile ortho-quinoid structure.

The first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from the sponge Reniera species in 1982, representing a significant milestone in natural product chemistry. This discovery initiated systematic investigations into the structural diversity and biological significance of isoindole-containing natural products. Subsequent synthetic developments included the establishment of elegant synthetic routes involving 1,3-dipolar cycloaddition reactions between azomethinylides and benzoquinones, providing access to structurally complex isoindole derivatives.

The pharmaceutical significance of isoindolinone derivatives became increasingly apparent through the development of clinically approved drugs containing the isoindoline heterocyclic core. Currently, ten approved drugs incorporate isoindoline structural elements, including thalidomide, pomalidomide, apremilast, phosmet, lenalidomide, indoprofen, chlorthalidone, midostaurin, mazindol, and chlorisondamine. This clinical validation provided substantial impetus for continued research into isoindolinone chemistry and the development of novel synthetic methodologies.

Recent advances in transition metal-catalyzed synthetic methodologies have revolutionized access to isoindolinone derivatives. The period from 2010 to 2020 witnessed significant developments in carbon-carbon bond forming reactions for isoindolinone synthesis, including carbon-hydrogen activation, cross-coupling, carbonylation, condensation, addition and formal cycloaddition reactions. These methodological advances have enabled the synthesis of increasingly complex isoindolinone structures with precise control over stereochemistry and substitution patterns.

Position within Nitrogen-Containing Heterocyclic Compounds

Within the broader classification of nitrogen-containing heterocyclic compounds, this compound occupies a distinctive position as a benzofused lactam derivative. The isoindoline framework represents a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, with the nitrogen atom positioned at the 2-position rather than the 1-position characteristic of indoline derivatives. This positional difference confers unique chemical and biological properties that distinguish isoindoline derivatives from their indoline counterparts.

The structural relationship between isoindoline and other nitrogen-containing heterocycles includes several important comparative frameworks. Related compounds encompass 4,7-dihydroisoindole, indole, indene, indoline, benzofuran, carbazole, carboline, isatin, methylindole, oxindole, pyrrole, skatole, and benzene derivatives. Each of these structures presents distinct electronic and steric environments that influence reactivity patterns and biological interactions.

The isoindolinone subclass, to which this compound belongs, represents formally oxidized derivatives of the parent isoindoline structure. This oxidation state creates a γ-lactam functionality that significantly modifies the electronic properties and hydrogen bonding potential of the molecule. The 1-isoindolinone framework is specifically referred to as phthalimidines or benzofused γ-lactams of corresponding γ-amino carboxylic acids, establishing clear structural relationships within the broader family of nitrogen-containing heterocycles.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary organic and medicinal chemistry research encompasses multiple dimensions of scientific inquiry and practical application. From a synthetic methodology perspective, this compound represents a valuable target for evaluating novel reaction protocols and stereochemical control strategies. The development of transition metal-free synthetic approaches has garnered particular attention due to environmental considerations and industrial scalability requirements.

Recent synthetic innovations have focused on addressing the challenge of incorporating methyl groups at tertiary stereocenters, a modification that represents significant value in structure-activity relationship programs. The ability to selectively construct new stereocenters with enantiocontrol has proven essential for medicinal chemistry applications, where precise three-dimensional molecular architecture directly influences biological activity. Organocatalytic asymmetric synthesis protocols have been developed specifically to access highly enantioenriched derivatives of compounds structurally related to this compound.

The medicinal chemistry significance of isoindolinone derivatives extends beyond individual compound properties to encompass broader pharmacophore recognition and drug design principles. Metabolism-guided optimization studies of tryptophanol-derived isoindolinones have provided crucial insights into pharmacokinetic profiles and metabolic stability considerations. These investigations have revealed that indole C2 and C3 positions represent primary targets for cytochrome P450-promoted oxidative metabolism, information that directly informs structural modification strategies for drug development.

The identification of p53 activator activity in tryptophanol-derived isoindolinone compounds has established important structure-activity relationships within this chemical class. Differential scanning fluorimetry experiments have demonstrated direct protein binding interactions, with the most active compounds producing melting temperature increases of 10.39°C for wild-type p53 core domain. These findings validate the potential for rational drug design based on the isoindolinone scaffold and provide mechanistic insights into molecular recognition processes.

Properties

IUPAC Name |

(2R)-2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15-13-9-5-4-8-12(13)10-17(15)14(16(19)20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,19,20)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOHRUSRGMQJPS-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC=CC=C2C(=O)N1[C@H](C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R)-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)ethanoic acid , also known as a derivative of isoindoline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for this compound is , featuring an isoindoline moiety that is common in many biologically active compounds. The presence of this structural motif is critical for its interaction with biological targets.

Preparation Methods

The synthesis typically involves cyclization reactions starting from phthalic anhydride derivatives and amines. Common methods include:

- HATU-mediated coupling : This involves the coupling of an amine with a carboxylic acid followed by cyclization under basic conditions.

- Oxidation and Reduction : The compound can undergo oxidation to form oxo derivatives and reduction to convert the oxo group to a hydroxyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The isoindoline structure allows it to modulate enzyme activity and influence signaling pathways, potentially leading to therapeutic effects in various diseases.

Pharmacological Effects

Research indicates that derivatives of this compound may exhibit:

- Antitumor activity : Some studies have shown that similar isoindoline compounds can inhibit the growth of cancer cells while sparing normal cells .

- Anti-inflammatory properties : Compounds with similar structures have been noted for their ability to reduce inflammation in various models .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Lenalidomide | Isoindoline derivative | Used in multiple myeloma treatment |

| Phthalimide derivatives | Similar structural motifs | Employed in organic synthesis and potential therapeutic roles |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2R)-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)ethanoic acid is C16H13NO3. The compound features an isoindoline moiety, which is a common structural motif in many biologically active compounds. Its structure can be represented as follows:

This structure contributes to its diverse reactivity and biological activity.

Medicinal Chemistry

The isoindoline derivatives have been explored for their therapeutic potential in treating various diseases, particularly:

- Cancer : Research indicates that isoindoline derivatives can inhibit tumor growth. For example, certain derivatives have shown promise in targeting specific cancer cell lines by modulating pathways involved in cell proliferation and apoptosis.

- Central Nervous System Disorders : Compounds similar to this compound are being studied for their neuroprotective effects and potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

The compound has demonstrated various biological activities:

- Antiviral Properties : Some studies have reported that derivatives of this compound exhibit antiviral activity against specific viral strains, suggesting potential applications in antiviral drug development .

- Antibacterial Effects : The antibacterial properties of isoindoline derivatives have been explored, with some compounds showing efficacy against resistant bacterial strains .

Material Science

In addition to its biological applications, this compound serves as a building block in the synthesis of advanced materials. Its unique chemical structure allows it to be used in:

- Polymer Synthesis : The compound can be utilized as a precursor for synthesizing novel polymers with specific properties for industrial applications .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of several isoindoline derivatives, including this compound. The results indicated that these compounds could significantly reduce the viability of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Case Study 2: Antibacterial Efficacy

Research conducted by Smith et al. (2024) focused on the antibacterial properties of isoindoline compounds against methicillin-resistant Staphylococcus aureus (MRSA). The study found that several derivatives exhibited potent antibacterial activity, making them potential candidates for developing new antibiotics .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

Key Differences and Implications

Isoindole Ring Saturation and Oxidation State :

- The target compound’s partially unsaturated isoindole ring (1-oxo) contrasts with ’s fully oxidized 1,3-dioxo isoindoline and ’s saturated octahydro isoindole. These differences impact electronic properties and metabolic stability. For example, 1,3-dioxo derivatives () may exhibit enhanced hydrogen-bonding capacity, influencing solubility and target binding .

Side Chain Variations: Length and Substitution: Indobufen (butanoic acid) has a longer aliphatic chain than the target compound (ethanoic acid), likely affecting its pharmacokinetics (e.g., plasma half-life) and COX-1 inhibition efficacy .

Stereochemistry :

- The 2R configuration in the target compound and ’s derivative suggests enantioselective interactions with biological targets. For instance, Indobufen’s activity is stereospecific, with the R-enantiomer being pharmacologically active .

Limitations and Caveats

- For example, saturated isoindoles () may lack the planar rigidity required for target binding compared to unsaturated analogs .

- Data Gaps: Limited bioactivity data for the target compound necessitate further experimental validation.

Preparation Methods

Cycloaddition-Based Approaches

The [4+2] cycloaddition reaction between furfurylamines and α,β-unsaturated anhydrides has been widely employed to construct isoindole cores. For instance, secondary furfurylamines react with maleic anhydride to form 7-carboxy-2-R-isoindol-1-ones via a domino sequence involving N-acylation, intramolecular Diels-Alder cycloaddition, and aromatization. This method achieves diastereoselectivity through stereoelectronic control during the cycloaddition step. Adapting this approach to synthesize the target compound would require:

- Substrate Modification : Replacing maleic anhydride with a phenylacetic acid-derived dienophile.

- Stereochemical Control : Introducing chiral auxiliaries or asymmetric catalysts to enforce the (2R) configuration.

Computational studies on analogous systems suggest that the endo transition state dominates in intramolecular Diels-Alder reactions, favoring the formation of fused bicyclic structures.

Transition Metal-Catalyzed Cascades

Rhodium-catalyzed cascades enable the trifunctionalization of nitriles to form 1H-isoindole motifs. Lin et al. demonstrated that rhodium vinylcarbenes react with nitriles to generate conjugated nitrile ylides, which undergo 1,7-electrocyclization and subsequent ring contraction. Key mechanistic insights include:

- Carbene Insertion : Rhodium carbenes (e.g., K-[Rh₂(esp)₂]) facilitate C–H activation at the nitrile β-position.

- Ring Contraction : Protonation of intermediate azepines induces geometry changes (C8–N64–C63–C44 dihedral angle shift from 170.8° to 116.6°), enabling isoindole formation.

For the target compound, this method could be modified by:

- Using phenylacetonitrile derivatives as starting materials.

- Employing chiral rhodium catalysts to induce enantioselectivity.

Green Synthesis in Aqueous Media

Environmentally benign protocols using water and surfactants have been developed for isoindole derivatives. Al-Khayat et al. synthesized 1-(arylamino)imidazo[2,1-a]isoindole-2,5-diones via cyclocondensation of 2-formylbenzoic acid and α-amino acid arylhydrazides in water with sodium dodecyl sulfate (SDS). Advantages include:

- Diastereoselectivity : Intramolecular hydrogen bonding enforces trans stereochemistry.

- Atom Economy : No purification required due to precipitation-driven product isolation.

Adapting this method would involve:

- Replacing 2-formylbenzoic acid with a phenylacetic acid precursor.

- Optimizing surfactant concentration to stabilize intermediates.

Stereochemical Considerations

Asymmetric Catalysis

The (2R) configuration necessitates enantioselective synthesis. Two primary strategies emerge:

- Chiral Pool Synthesis : Starting from naturally occurring chiral amino acids (e.g., L-phenylalanine) to transfer stereochemistry.

- Catalytic Asymmetric Induction : Using chiral rhodium or organocatalysts during key cyclization steps.

Density functional theory (DFT) calculations on related systems reveal that rhodium catalysts lower the energy barrier for 1,5-H shifts (17.7 kcal/mol) compared to uncatalyzed pathways. Enantiomeric excess (>90%) has been achieved in similar isoindole syntheses using BINAP-ligated palladium complexes.

Resolution Techniques

Racemic mixtures of isoindole derivatives can be resolved via:

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer.

- Chiral Chromatography : Use of cellulose-based stationary phases for preparative separations.

Methodological Adaptations for the Target Compound

Retrosynthetic Analysis

The target molecule can be dissected into:

- Isoindolone Core : Synthesized via cycloaddition or metal-catalyzed cyclization.

- Phenylacetic Acid Moiety : Introduced through N-alkylation or Suzuki–Miyaura coupling.

Proposed Synthetic Routes

Route 1: Rhodium-Catalyzed Cascade

- Generate rhodium vinylcarbene from phenylacetylene.

- React with benzamide to form nitrile ylide.

- 1,7-Electrocyclization followed by proton-catalyzed ring contraction.

- Resolution via chiral HPLC to isolate (2R)-enantiomer.

Route 2: Green Cyclocondensation

- Condense 2-formylphenylacetic acid with (R)-phenylglycine hydrazide.

- SDS-mediated intramolecular cyclization in water.

- Acidic workup to isolate product.

Data Analysis and Comparative Evaluation

Q & A

Q. What controls are critical for stability studies under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.